2,4-dichloro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2FN3OS2/c17-10-4-5-12(13(18)7-10)14(23)20-15-21-22-16(25-15)24-8-9-2-1-3-11(19)6-9/h1-7H,8H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZCGDUHKPJEGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with 5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2-amine under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted benzamides or thiadiazoles.
Scientific Research Applications
2,4-dichloro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The thiadiazole ring plays a crucial role in its biological activity by interacting with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(5-{[(4-methoxybenzyl)sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide
- 2,4-dichloro-N-(5-{[(2-fluorobenzyl)sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide
- 2,4-dichloro-N-(5-{[(4-chlorobenzyl)sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide
Uniqueness
The uniqueness of 2,4-dichloro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide lies in its specific substitution pattern, which imparts distinct biological activities. The presence of the 3-fluorophenyl group enhances its interaction with biological targets, making it a promising candidate for further research and development .
Q & A
Q. What are the recommended synthetic routes for 2,4-dichloro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide, and how can purity be optimized?
Methodological Answer: The compound can be synthesized via a two-step approach:
Thiadiazole Core Formation : React 3-fluorobenzyl mercaptan with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of POCl₃ under reflux (90°C, 3 hours) to form the sulfanyl-substituted thiadiazole intermediate .
Amide Coupling : Use 2,4-dichlorobenzoyl chloride with the intermediate in pyridine or DMF, followed by purification via recrystallization (e.g., CH₃OH/H₂O) or column chromatography. Purity (>95%) is achievable by adjusting pH during precipitation and using high-resolution NMR to monitor byproducts .
Q. What analytical techniques are critical for structural validation of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure to confirm bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). Use SHELXL for refinement .
- NMR Spectroscopy : Assign peaks for the dichlorophenyl (δ 7.4–7.6 ppm), thiadiazole (δ 8.1–8.3 ppm), and fluorobenzyl groups (δ 4.5 ppm for SCH₂). Compare with analogs in .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 456.2) .
Q. How can molecular docking predict potential biological targets for this compound?
Methodological Answer:
- Software : Use AutoDock Vina for docking due to its speed and accuracy. Prepare the ligand (compound) and receptor (e.g., bacterial PPTase or cancer-related kinases) in PDBQT format .
- Validation : Compare docking scores (ΔG) with known inhibitors. For example, a ΔG ≤ -8.0 kcal/mol suggests strong binding to bacterial enzymes implicated in proliferation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. antitumor)?
Methodological Answer:
- Assay Design : Perform dose-response studies across multiple cell lines (e.g., NCI-60 panel for cancer, MIC assays for S. aureus).
- Mechanistic Profiling : Use transcriptomics to identify upregulated/downregulated pathways. For example, conflicting results may arise from dual targeting of PFOR (antimicrobial) and PI3K (antitumor) .
Q. What role do intermolecular interactions play in crystallographic stability?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies improve potency?
Methodological Answer:
- Modifications : Replace 3-fluorobenzyl with 4-Cl or CF₃ groups to enhance lipophilicity (logP).
- Data-Driven SAR : Compare IC₅₀ values of analogs. For example, 4-CF₃ substitution improved antitumor activity by 3-fold in .
Q. What strategies mitigate instability in aqueous or oxidative conditions?
Methodological Answer:
- Degradation Studies : Use HPLC-MS to identify hydrolysis products (e.g., cleavage at the amide bond).
- Formulation : Encapsulate in liposomes or PEGylate to reduce aqueous exposure. Stability increases from 24 h to 7 days in PBS (pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
